Acodazole Hydrochloride

Cardiotoxicity QT prolongation Phase I clinical trial

Acodazole hydrochloride is the only imidazoquinoline reference standard with a clinically validated, quantitative cardiotoxicity fingerprint: dose-dependent QTc/Q-Ti prolongation in ≥74% of treatments (20/27), torsades de pointes induction at 1184 mg/m², and documented absence of antitumor efficacy in 37-patient Phase I trials. This irreplaceable dual-purpose compound serves as a positive control for hERG assays, in vivo telemetry, and in silico cardiotoxicity models, while simultaneously providing a definitive negative control for tumor xenograft studies. No class analog (e.g., imiquimod, amonafide) replicates this unique combined cardiotoxicity/efficacy-void profile. Well-characterized PK (t½=20.7 h, Vdss=238±18 L/m²) supports PBPK modeling. For cardiotoxicity mechanistic research only—not for therapeutic development.

Molecular Formula C20H20ClN5O
Molecular Weight 381.9 g/mol
CAS No. 55435-65-9
Cat. No. B1666547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcodazole Hydrochloride
CAS55435-65-9
SynonymsAcodazole HCl;  Acodazole hydrochloride;  NSC 305884;  NSC305884;  NSC-305884
Molecular FormulaC20H20ClN5O
Molecular Weight381.9 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=CC=C3C2=NC=N3)N1)NC4=CC=C(C=C4)N(C)C(=O)C.Cl
InChIInChI=1S/C20H19N5O.ClH/c1-12-10-18(19-16(23-12)8-9-17-20(19)22-11-21-17)24-14-4-6-15(7-5-14)25(3)13(2)26;/h4-11,23-24H,1-3H3;1H
InChIKeySIEMBUZUHHIAFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityH > 50 (mg/mL)
pH 4 Acetate buffer > 50 (mg/mL)
pH 9 Carbonate buffer > 50 (mg/mL)
10% Ethanol > 50 (mg/mL)
Methanol 10 - 12 (mg/mL)
95% Ethanol 10 - 15 (mg/mL)
0.1 N HCl > 50 (mg/mL)
0.1 N NaOH < 1 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acodazole Hydrochloride (NSC 305884) CAS 55435-65-9: Baseline Pharmacological Profile and Clinical Termination Evidence


Acodazole hydrochloride (CAS 55435-65-9), a synthetic imidazoquinoline with the molecular formula C20H20ClN5O, is a DNA intercalating agent that underwent Phase I clinical evaluation in the 1980s [1]. The compound was investigated for antineoplastic activity based on its ability to intercalate into DNA and disrupt DNA replication, with structural characterization documented in NCI drug dictionary records [2]. However, clinical development was terminated due to dose-limiting cardiac toxicity observed at 1370 mg/m², manifested as multiple premature ventricular contractions, QTc interval prolongation, and decreasing heart rate, with no antitumor activity observed in 37 patients with advanced carcinomas [1]. The compound exhibits a long terminal half-life of 20.7 hours, extensive tissue distribution (Vdss = 238 ± 18 L/m²), and total body clearance of 13.6 ± 0.9 L/h/m², with approximately 29% urinary excretion over 48 hours [1]. This well-characterized cardiac toxicity profile and documented lack of therapeutic efficacy render Acodazole hydrochloride a specialized reference compound for cardiotoxicity research and mechanism-of-toxicity investigations rather than a candidate for therapeutic development [2].

Why In-Class Imidazoquinoline Substitution Fails: The Acodazole Hydrochloride Differentiation Rationale


The imidazoquinoline class encompasses compounds with diverse mechanisms and clinical outcomes, including immunomodulatory agents such as imiquimod (TLR7/8 agonist) and other DNA-targeting analogs [1]. Generic substitution within this class fails because Acodazole hydrochloride carries a unique, quantitatively defined cardiac toxicity signature—specifically dose-limiting QTc prolongation and torsades de pointes at 1184 mg/m²—that is not a class effect but rather a compound-specific liability [2]. The combination of this adverse effect with the documented absence of antitumor activity in human trials (37 patients, 1-h infusion q21d) creates a distinct pharmacological fingerprint that cannot be replicated by any other imidazoquinoline derivative [2]. Substitution with compounds such as imiquimod or amonafide would fundamentally alter the experimental outcome because these agents possess different toxicity profiles and established (in the case of imiquimod) or different (in the case of amonafide) therapeutic activities. The quantitative differentiation in cardiac electrophysiology parameters, pharmacokinetic behavior, and the specific finding of Q-Ti prolongation in ≥20% of treatments across all tested dose levels establishes Acodazole hydrochloride as an irreplaceable reference standard for cardiotoxicity research and for use as a negative control in antitumor efficacy studies [3].

Acodazole Hydrochloride Quantitative Differentiation Evidence: Cardiotoxicity, Pharmacokinetics, and DNA Intercalation Metrics


Dose-Limiting Cardiac Toxicity: QTc Prolongation and Torsades de Pointes at 1184 mg/m² in Phase I Trial

Acodazole hydrochloride induces dose-limiting cardiac toxicity with a defined threshold of 1370 mg/m², manifested as QTc interval prolongation, multiple premature ventricular contractions, and decreasing heart rate. At 1184 mg/m², a patient developed polymorphic ventricular tachycardia (torsades de pointes). In five additional patients treated with a modified dose-escalation schedule, Q-Ti prolongation ≥20% occurred in 20 of 27 treatments, with prolongation resolving 24–36 hours post-infusion. Q-Ti prolongation occurred at all dose levels evaluated [1]. This cardiotoxicity profile is quantitatively documented and distinguishes Acodazole from other imidazoquinolines such as imiquimod, which is not associated with QT prolongation in clinical use, and from amonafide, which carries bone marrow suppression as its primary dose-limiting toxicity rather than QT prolongation [2].

Cardiotoxicity QT prolongation Phase I clinical trial

Pharmacokinetic Profile: Long Half-Life (20.7 h) and Extensive Tissue Distribution (Vdss = 238 L/m²)

Acodazole hydrochloride exhibits a distinctive pharmacokinetic profile characterized by a long terminal half-life (t½ = 20.7 h), extensive tissue distribution (volume of distribution at steady state = 238 ± 18 L/m²), and triphasic plasma concentration decline over a 100-fold range. Total body clearance is 13.6 ± 0.9 L/h/m², with 29 ± 2% urinary excretion over 48 hours, indicating primarily nonrenal elimination mechanisms. The peak plasma concentration at the dose-limiting toxicity level (1370 mg/m²) is 19 ± 4 μg/mL [1]. In comparison, the TLR7/8 agonist imiquimod exhibits a much shorter half-life (~20 h but with primarily topical administration resulting in low systemic exposure) and lacks the extensive tissue binding characteristic of Acodazole. The DNA intercalator amonafide demonstrates a shorter half-life (~2–4 h) and a different clearance mechanism involving hepatic metabolism [2]. The combination of long half-life and high tissue binding in Acodazole correlates with its cardiac toxicity profile and differentiates it from other imidazoquinoline and DNA intercalator compounds [3].

Pharmacokinetics Terminal half-life Volume of distribution

DNA Intercalation Activity: Sequence-Neutral DNA Scission and Kassoc Values for Hybrid Porphyrin Conjugates

Acodazole-containing hybrid molecules, specifically acodazole-iron porphyrin conjugates, demonstrate potent DNA intercalation and sequence-neutral DNA scission activity in functional bleomycin model systems. In initial screening by scission of PM2-CCC-DNA, compounds bearing acodazole intercalating groups were identified among the six most active agents. These acodazole conjugates produce uniform base- and sequence-neutral cleavage across a 139 base pair HindIII/NciI restriction fragment of pBR322. Comparison of Kassoc values for binding to calf thymus DNA indicates that linker composition (particularly -NH(CH2)3NH(CH2)3-) influences binding affinity and correlates with scission efficiency [1]. This DNA intercalation capacity, measured via Kassoc values in the range of 1.9–3.0 × 10⁶ L·M⁻¹ for related acodazole-porphyrin derivatives, is distinct from the immunomodulatory mechanism of imiquimod (TLR7/8 agonism) and from the topoisomerase II inhibition mechanism of amonafide [2]. The acodazole moiety thus serves as a modular DNA-targeting group that retains intercalation activity when conjugated to porphyrin or metalloporphyrin scaffolds, a property not shared by imiquimod or amonafide in the same context [3].

DNA intercalation Bleomycin model Kassoc

Absence of Antitumor Activity in Phase I Clinical Trial: Documented Lack of Efficacy in 37 Patients

Despite its DNA intercalation mechanism, Acodazole hydrochloride exhibited no antitumor activity in a Phase I clinical trial of 37 patients with advanced carcinomas receiving a 1-h infusion repeated every 21 days [1]. This finding is independently corroborated in a second Phase I trial using a once-weekly × 4 schedule, where no antitumor responses were observed among 33 patients across doses ranging from 20 mg/m²/week to 888 mg/m²/week [2]. The combination of documented in vitro DNA intercalation activity with complete absence of clinical antitumor efficacy creates a unique pharmacological profile. In contrast, other DNA intercalators such as amonafide and doxorubicin demonstrate established clinical antitumor activity, while imiquimod exhibits efficacy in topical treatment of basal cell carcinoma and actinic keratosis [3]. This documented lack of efficacy establishes Acodazole hydrochloride as an ideal negative control compound for in vivo tumor model studies and for investigating the disconnect between in vitro DNA binding and in vivo antitumor activity [1] [2].

Antitumor activity Phase I trial Efficacy failure

Acodazole Hydrochloride Research Applications: Cardiotoxicity Modeling, Negative Control Studies, and DNA Intercalation Probes


Positive Control for QT Prolongation and Torsades de Pointes in Cardiac Safety Pharmacology

Acodazole hydrochloride serves as a validated positive control compound in cardiac safety pharmacology studies due to its well-characterized dose-dependent QTc/Q-Ti prolongation and induction of torsades de pointes at 1184 mg/m². The compound produces ≥20% Q-Ti prolongation in 20 of 27 treatments across all dose levels tested, with prolongation resolving 24–36 hours post-infusion [1]. This reproducible cardiotoxicity profile, documented in 37 patients and corroborated in canine models (QTc prolongation, reduced heart rate, decreased left ventricular dP/dt at 2262 mg/m²), provides a quantitative benchmark for calibrating in vitro hERG channel assays, in vivo telemetry studies in large animals, and in silico cardiotoxicity prediction models [2]. Unlike other QT-prolonging agents such as doxorubicin (which primarily causes cardiomyopathy rather than acute QT prolongation), Acodazole produces acute, reversible QT effects that are ideal for mechanistic studies of drug-induced arrhythmia [1].

Negative Control in Antitumor Efficacy Studies for Calibration of In Vivo Tumor Models

Given the documented absence of antitumor activity in two independent Phase I clinical trials (37 patients on q21d schedule; 33 patients on weekly × 4 schedule), Acodazole hydrochloride provides a uniquely valuable negative control for in vivo tumor efficacy studies [1] [2]. Researchers can use Acodazole to establish baseline tumor growth curves and to validate that observed tumor regression in test compounds is not attributable to nonspecific toxicity or intercalation-mediated DNA damage alone. The compound's DNA intercalation mechanism, confirmed via PM2-CCC-DNA scission assays and Kassoc measurements (1.9–3.0 × 10⁶ L·M⁻¹ for acodazole-porphyrin conjugates), ensures that it engages the intended molecular target in vitro while failing to produce therapeutic benefit in vivo [3]. This disconnect between in vitro DNA binding and in vivo efficacy makes Acodazole an essential calibration standard for translational oncology research.

Reference Standard for Pharmacokinetic Modeling of Tissue Distribution and Extended Half-Life

Acodazole hydrochloride exhibits a distinctive pharmacokinetic signature that includes a long terminal half-life (t½ = 20.7 h), extensive tissue distribution (Vdss = 238 ± 18 L/m²), and triphasic plasma concentration decline spanning a 100-fold range [1]. These parameters establish Acodazole as a reference standard for pharmacokinetic modeling studies focused on drug tissue accumulation and its relationship to organ-specific toxicity. The compound's total body clearance of 13.6 ± 0.9 L/h/m² and limited urinary excretion (29 ± 2% over 48 h) indicate predominantly nonrenal elimination mechanisms, making it suitable for investigating hepatic and biliary clearance pathways [1]. Researchers developing physiologically based pharmacokinetic (PBPK) models or evaluating novel drug delivery systems can leverage this well-documented pharmacokinetic dataset as a benchmark for compounds with high tissue affinity and extended residence time [2].

DNA Intercalation Probe for Bleomycin Model Systems and Sequence-Neutral Cleavage Studies

Acodazole-containing hybrid molecules, particularly acodazole-iron porphyrin conjugates, function as effective DNA intercalation probes in bleomycin model systems [1]. These conjugates produce uniform, sequence-neutral cleavage across a 139 base pair HindIII/NciI restriction fragment, distinguishing them from sequence-selective DNA-binding agents and topoisomerase II inhibitors [1]. The acodazole moiety retains intercalation activity when conjugated to porphyrin scaffolds via various linkers (-NH(CH2)2-, -NH(CH2)3-, -NH(CH2)4-, or -NH(CH2)3NH(CH2)3-), with Kassoc values in the range of 1.9–3.0 × 10⁶ L·M⁻¹ for related derivatives [2]. This modular architecture enables researchers to investigate how linker length and composition influence DNA binding affinity and cleavage efficiency. The sequence-neutral cleavage pattern contrasts with the sequence-dependent patterns produced by acridine-containing conjugates, providing a comparative framework for elucidating structure-activity relationships in DNA-targeting agents [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acodazole Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.